

Protocol 1: Synthesis & Kinetic Validation of Indole-Based PTP1B Inhibitors

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Compound of Interest

Compound Name: 6-amino-1-methyl-1H-indole-3-carboxylic acid
Cat. No.: B7969507

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This protocol is designed as a self-validating system. The synthesis utilizes anhydrous conditions to prevent side reactions, while the kinetic assay employs Michaelis-Menten modeling to mathematically prove the mechanism of competitive inhibition.

Phase A: Chemical Synthesis (Acylation)

- **Preparation:** Dissolve 1.5 g (7.3 mmol) of 6-amino-1H-indole-7-carboxylic acid ethyl ester in 100 mL of dry tetrahydrofuran (THF). Causality: THF is an aprotic solvent that fully solubilizes the indole without reacting with the acylating agent[1].
- **Base Addition:** Add 1.55 mL (11.0 mmol) of triethylamine. Causality: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct generated in the next step, preventing the protonation of the 6-amino group and ensuring nucleophilic attack[1].
- **Acylation:** Cool the mixture to 0 °C. Dropwise, add a solution of ethyl oxalyl chloride (88.0 mmol) in 10 mL dry THF. Stir at room temperature for 2 hours[1].
- **Hydrolysis:** Subject the resulting intermediate to basic hydrolysis (NaOH/EtOH/H₂O), followed by acidic workup (HCl) to yield the active oxalylamino indole carboxylic acid[2].

Phase B: Enzyme Kinetic Assay (Self-Validating)

- **Assay Setup:** Prepare a reaction buffer containing 50 mM HEPES (pH 5.5), 1 mM EDTA, and 1 mM DTT.
- **Substrate Titration:** Use p -nitrophenyl phosphate (pNPP) as the substrate. Prepare concentrations ranging from 0.5 to 5 times the known K_m of PTP1B.
- **Inhibitor Incubation:** Incubate recombinant human PTP1B with varying concentrations of the synthesized indole inhibitor (0, 1, 5, and 10 μ M) for 15 minutes.
- **Measurement:** Initiate the reaction by adding pNPP. Measure absorbance continuously at 405 nm for 10 minutes to calculate the initial velocity (V_0).
- **Validation (Data Analysis):** Plot the data using a Lineweaver-Burk plot ($1/V_0$ vs. $1/[S]$).
Validation Check: If the compound is a true competitive inhibitor (binding the active site), the lines will intersect at the y-axis (indicating an unchanged V_{max}) but show varying x-intercepts (indicating an increased apparent K_m).

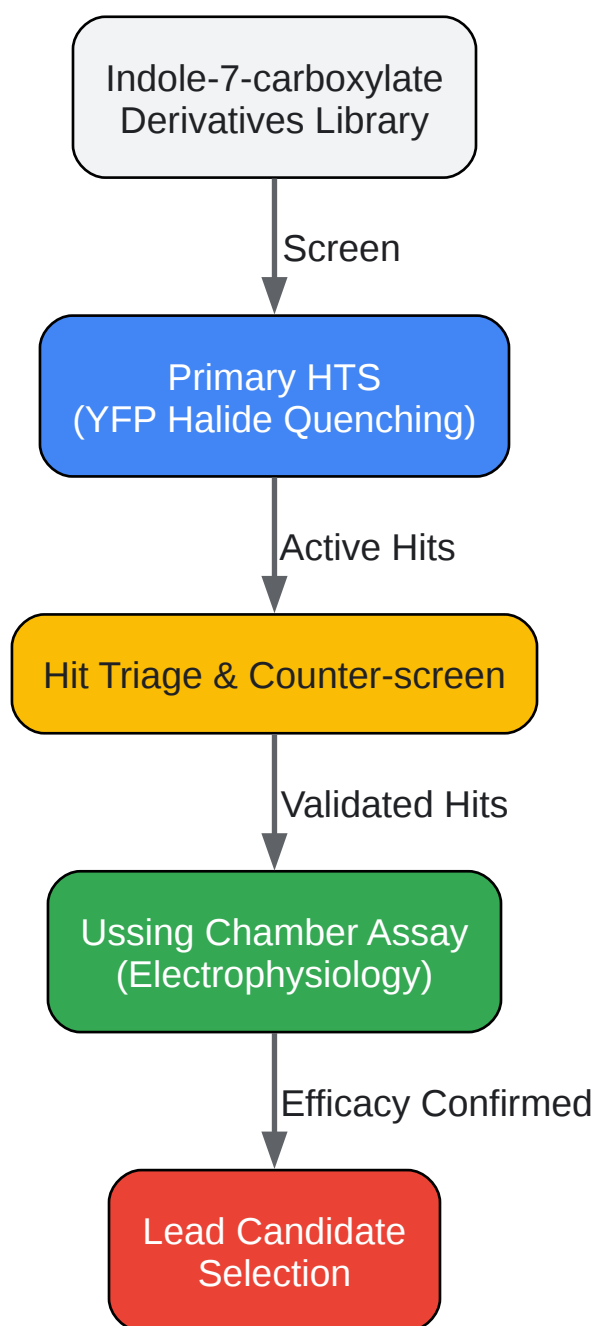
Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the comparative binding affinity of various scaffolds optimized for the hydrophobic pocket of PTP1B, demonstrating the superiority of the indole core[2].

Compound Scaffold	Substituent Position	Target Enzyme	Binding Affinity (K_i , μ M at pH 5.5)	Mechanism of Action
Phenyl	ortho-oxalylamino	PTP1B	12.5	Competitive
Thiophene	5-aryl	PTP1B	5.2	Competitive
Indole-7-carboxylate	6-oxalylamino	PTP1B	1.8	Competitive

Application II: CFTR Modulators for Cystic Fibrosis

Beyond metabolic targets, 6-amino-1H-indole-7-carboxylic acid ethyl ester is a critical intermediate in the synthesis of modulators for ATP-binding cassette (ABC) transporters. Specifically, it is used to develop therapeutics targeting the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[3],[4]. CFTR is a cAMP/ATP-mediated anion channel expressed in epithelial cells; its dysfunction leads to cystic fibrosis[4]. Indole derivatives act as potentiators that bind directly to mutant CFTR proteins, increasing their channel open probability.



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Fig 2. Screening and electrophysiological validation workflow for CFTR modulators.

Protocol 2: Ussing Chamber Electrophysiology for CFTR Modulators

To ensure trustworthiness, this protocol utilizes pharmacological isolation. By selectively blocking competing ion channels, we guarantee that the measured electrical current is strictly CFTR-dependent.

- Tissue Preparation: Culture Fischer Rat Thyroid (FRT) cells expressing mutant CFTR (e.g., F508del or G551D) on permeable Snapwell supports until they form a tightly polarized monolayer (transepithelial resistance $> 1000 \Omega \cdot \text{cm}^2$).
- Chamber Mounting: Mount the Snapwell inserts into an Ussing chamber system. Bathe both apical and basolateral surfaces in Krebs-bicarbonate Ringer's solution. Causality: Continuously bubble the solution with 95% O₂ / 5% CO₂ at 37 °C to maintain physiological pH (7.4) and tissue viability.
- Pharmacological Isolation:
 - Add Amiloride (100 μ M) to the apical bath. Causality: Amiloride blocks Epithelial Sodium Channels (ENaC), eliminating confounding sodium absorption currents.
 - Establish a basolateral-to-apical chloride gradient to provide a driving force for CFTR-mediated chloride secretion.
- Baseline Activation: Add Forskolin (10 μ M) to both baths to elevate intracellular cAMP, which phosphorylates and basally activates the CFTR channels.
- Test Compound Addition: Add the synthesized indole-based modulator (derived from 6-amino-1H-indole-7-carboxylic acid ethyl ester) cumulatively to the apical bath. Record the dose-dependent increase in short-circuit current (I_{sc}).
- Self-Validation Step: At the conclusion of the experiment, add CFTRinh-172 (10 μ M), a highly specific CFTR inhibitor. Validation Check: The I_{sc} must drop back to baseline. If the

current does not abolish, the test compound is non-specifically permeabilizing the membrane rather than modulating CFTR.

References

- Discovery and SAR of a Novel Selective and Orally Bioavailable Nonpeptide Classical Competitive Inhibitor Class of Protein-Tyrosine Phosphatase 1B Source: American Chemical Society (ACS) URL:[[Link](#)]
- EP1080068A1 - Modulators of protein tyrosine phosphatases Source: Google Patents URL
- CA2881078C - Modulators of atp-binding cassette transporters Source: Google Patents URL
- US7495103B2 - Modulators of ATP-binding cassette transporters Source: Google Patents URL

Sources

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